[3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13476385
Molecular Formula: C16H22N2O4
Molecular Weight: 306.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O4 |
|---|---|
| Molecular Weight | 306.36 g/mol |
| IUPAC Name | 2-[3-[ethyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C16H22N2O4/c1-2-18(14-8-9-17(10-14)11-15(19)20)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,19,20) |
| Standard InChI Key | GCTDHFGDJMMGHB-UHFFFAOYSA-N |
| SMILES | CCN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is 2-[3-(ethyl(phenylmethoxycarbonyl)amino)pyrrolidin-1-yl]acetic acid, with the following key identifiers :
| Property | Value |
|---|---|
| CAS No. | Not explicitly listed |
| Molecular Formula | C₁₆H₂₂N₂O₄ |
| Molecular Weight | 306.36 g/mol |
| SMILES | CCN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
| InChI Key | GCTDHFGDJMMGHB-UHFFFAOYSA-N |
| PubChem CID | 66566886 |
The stereochemistry at the pyrrolidine C3 position is critical for biological activity, with the (S)-enantiomer often exhibiting enhanced receptor binding compared to the racemic form.
Structural Analysis
-
Pyrrolidine Core: A five-membered saturated ring with nitrogen at position 1, contributing to conformational rigidity .
-
Cbz-Protected Ethylamino Group: The benzyloxycarbonyl moiety (Cbz) acts as a temporary protective group for the amine, enabling selective reactions during synthesis .
-
Acetic Acid Side Chain: Enhances solubility and facilitates conjugation with other molecules .
Synthesis Pathways
Key Synthetic Routes
The synthesis typically involves multi-step strategies to introduce stereochemistry and functional groups :
-
Pyrrolidine Formation:
-
Cbz Protection:
-
Ethylamino Group Introduction:
-
Alkylation of the pyrrolidine nitrogen using ethyl bromide or Mitsunobu conditions.
-
-
Acetic Acid Functionalization:
Stereochemical Control
Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography using chiral stationary phases, are employed to isolate the (S)-enantiomer . Asymmetric hydrogenation of prochiral intermediates using catalysts like Ru-BINAP has also been reported.
Applications in Pharmaceutical Research
Peptide Mimetics
The compound’s pyrrolidine scaffold mimics proline residues in peptides, making it valuable for designing protease inhibitors and GPCR ligands . For example, analogs have shown activity against dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes therapeutics .
Enzyme Inhibition
Structural analogs of this compound act as inverse agonists for constitutive androstane receptor (CAR), with IC₅₀ values in the micromolar range . Modifications at the C3 amino group (e.g., isopropyl carbamate) enhance potency by 10-fold .
Drug Intermediate
The Cbz group enables facile deprotection under mild acidic conditions (e.g., HBr/acetic acid), allowing integration into larger molecules like kinase inhibitors or antiviral agents .
Analytical Characterization
Spectroscopic Data
-
NMR:
Chromatographic Methods
-
HPLC: Reverse-phase C18 column, gradient elution (acetonitrile/0.1% TFA), retention time: 12.8 min .
-
Chiral HPLC: Chiracel OD-H column, hexane/isopropanol (80:20), enantiomeric excess >98%.
Challenges and Considerations
Synthetic Limitations
-
Racemization Risk: The C3 stereocenter is prone to epimerization under basic conditions, necessitating low-temperature reactions .
-
Cbz Deprotection: Harsh conditions (e.g., H₂/Pd-C) may reduce other functional groups; alternatives like TMSOTf are preferred .
Stability Issues
The acetic acid moiety undergoes esterification in alcoholic solvents, requiring storage at −20°C under inert atmosphere .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent patents describe iridium-catalyzed asymmetric hydrogenation to produce enantiopure intermediates with >99% ee .
Targeted Drug Delivery
Conjugation with poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability for CNS-targeted therapies .
Computational Modeling
Docking studies predict strong interactions with CAR’s ligand-binding domain (ΔG = −9.2 kcal/mol), guiding rational drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume